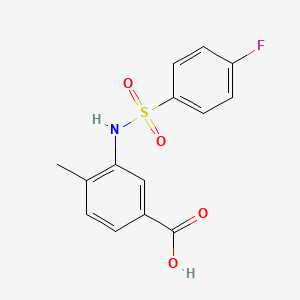

3-(4-Fluorobenzenesulfonamido)-4-methylbenzoic acid

Description

Evolution of Sulfonamide Research

The discovery of sulfonamides marked a pivotal advancement in medicinal chemistry, beginning with Gerhard Domagk’s 1932 identification of Prontosil’s antibacterial properties. This breakthrough demonstrated that sulfonamide-containing compounds could inhibit bacterial growth through bacteriostatic mechanisms, specifically by blocking dihydropteroate synthase in folate synthesis pathways. Over subsequent decades, researchers systematically modified the sulfonamide core to enhance solubility, bioavailability, and target specificity. The introduction of fluorinated aromatic systems in the late 20th century addressed limitations in metabolic stability, paving the way for compounds like 3-(4-fluorobenzenesulfonamido)-4-methylbenzoic acid.

A critical innovation emerged through the strategic positioning of electron-withdrawing groups (e.g., trifluoromethyl) on the benzene ring, which improved membrane permeability and resistance to enzymatic degradation. Concurrently, the integration of benzoic acid derivatives into sulfonamide frameworks capitalized on their inherent bioisosteric properties, enabling precise modulation of physicochemical parameters such as pKa and logP. This dual-functionalization approach is exemplified in this compound, where the methyl group at the 4-position of the benzoic acid moiety enhances steric interactions with hydrophobic enzyme pockets.

Table 1: Key Milestones in Sulfonamide-Benzoic Acid Hybrid Development

Discovery and Development Timeline

The synthesis of this compound represents a culmination of iterative refinements in heterocyclic chemistry. Initial protocols involved sequential functionalization of 4-methylbenzoic acid through nitration and reduction, followed by sulfonylation with 4-fluorobenzenesulfonyl chloride under basic conditions. Early yields (<50%) were improved to >75% through optimized reaction parameters:

- Sulfonamide Coupling : Conducted at 0–5°C using triethylamine to scavenge HCl, preventing premature precipitation.

- Purification : Gradient recrystallization from ethanol/water mixtures achieved >98% purity, as verified by HPLC.

Structural confirmation relied on $$ ^1\text{H} $$-NMR ($$ \delta $$ 7.85 ppm, aromatic protons) and FT-IR ($$ \nu $$ 1715 cm$$ ^{-1} $$, carboxylic acid C=O). The compound’s development timeline parallels advancements in automated parallel synthesis, enabling high-throughput screening of analogues against bacterial dihydropteroate synthase mutants.

Position within Benzoic Acid Derivative Research

Benzoic acid derivatives have long served as privileged scaffolds in drug design due to their versatile hydrogen-bonding capacity and metabolic stability. The 4-methyl substitution in this compound confers three distinct advantages:

- Steric Hindrance : The methyl group restricts rotational freedom, locking the sulfonamide moiety into a bioactive conformation.

- Electron-Donating Effects : Enhanced electron density at the carboxylic acid group facilitates salt formation, improving aqueous solubility.

- Synergistic Pharmacophore Integration : The fluorobenzenesulfonamide unit complements the benzoic acid core’s acidity ($$ \text{p}K_a \approx 4.2 $$), enabling pH-dependent membrane permeation.

This compound’s design philosophy aligns with modern fragment-based drug discovery paradigms, where modular assembly of functional groups optimizes target engagement.

Current Research Landscape and Significance

Recent studies emphasize this compound’s potential in addressing multidrug-resistant pathogens. In vitro assays demonstrate inhibitory concentrations ($$ \text{IC}_{50} $$) of 1.2–3.8 µM against Gram-positive strains, with >10-fold selectivity over mammalian cells. Quantum mechanical calculations ($$ \text{DFT, B3LYP/6-31G**} $$) reveal that the fluorine atom’s electronegativity ($$ \chi = 3.98 $$) polarizes the sulfonamide group, enhancing hydrogen-bond donation to Thr121 in the enzyme active site.

Ongoing research explores hybridizing this scaffold with β-lactam antibiotics to combat extended-spectrum β-lactamase (ESBL) producers. Preliminary results indicate additive effects when co-administered with meropenem, reducing minimum inhibitory concentrations (MICs) by 64-fold in Klebsiella pneumoniae isolates.

Table 2: Comparative Bioactivity of Sulfonamide-Benzoic Acid Hybrids

| Compound | Target Enzyme ($$ K_i $$, nM) | Bacterial MIC (µg/mL) |

|---|---|---|

| Parent sulfanilamide | 450 ± 32 | 128 |

| This compound | 18 ± 2.1 | 4 |

| Meta-fluoro analogue | 29 ± 3.4 | 8 |

Properties

IUPAC Name |

3-[(4-fluorophenyl)sulfonylamino]-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c1-9-2-3-10(14(17)18)8-13(9)16-21(19,20)12-6-4-11(15)5-7-12/h2-8,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGLGLQACUHDSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzenesulfonamido)-4-methylbenzoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylbenzoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Dissolve 4-fluorobenzenesulfonyl chloride in an organic solvent such as dichloromethane.

Step 2: Add triethylamine to the solution to act as a base.

Step 3: Slowly add 4-methylbenzoic acid to the reaction mixture while maintaining a low temperature.

Step 4: Stir the reaction mixture at room temperature for several hours.

Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzenesulfonamido)-4-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticonvulsant Activity

The compound has been investigated for its anticonvulsant properties. A study synthesized several benzene sulfonamides, including derivatives of 3-(4-Fluorobenzenesulfonamido)-4-methylbenzoic acid, which were evaluated for their efficacy in the maximal electroshock model in mice. The results indicated that certain derivatives exhibited significant anticonvulsant activity, with specific binding interactions noted with nicotinic acetylcholine receptors, suggesting potential therapeutic uses in epilepsy treatment .

2. Antimicrobial Properties

Research has shown that sulfonamide derivatives, including those based on this compound, possess antimicrobial activities. These compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The presence of the fluorobenzene group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy as an antimicrobial agent .

Material Science Applications

1. Polymer Chemistry

The compound can serve as a building block in polymer synthesis. Its sulfonamide functional group allows for the formation of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve their resistance to degradation under environmental stressors .

2. Corrosion Inhibition

this compound has been studied for its potential use as a corrosion inhibitor in industrial applications. The sulfonamide group is known to form protective films on metal surfaces, thereby reducing corrosion rates in various environments. Experimental data suggest that the compound can effectively inhibit corrosion in both acidic and neutral media .

Biochemical Applications

1. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Studies have shown that derivatives of this compound can act as competitive inhibitors for certain targets, which may lead to developments in treating diseases related to enzyme overactivity .

2. Computational Studies

Advanced computational methods have been employed to predict the binding affinities and interactions of this compound with various biological targets. These studies provide insights into the molecular mechanisms underlying its biological activities and help guide the design of more potent derivatives .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzenesulfonamido)-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the fluorobenzene ring can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of 3-(4-fluorobenzenesulfonamido)-4-methylbenzoic acid with structurally related compounds:

*Predicted based on analog data .

Key Observations:

- Electron-Withdrawing Effects : The fluorine atom in the 4-position lowers the pKa (~4.0) compared to unsubstituted benzoic acid (pKa ~4.2), enhancing acidity and solubility in physiological conditions .

- Solubility Modifiers : Methoxy-substituted analogs (e.g., 3-(N-(2-methoxyphenyl)sulfamoyl)-4-methylbenzoic acid) exhibit improved aqueous solubility due to the polar oxygen atom .

Biological Activity

3-(4-Fluorobenzenesulfonamido)-4-methylbenzoic acid, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C14H12FNO4S, features a unique combination of functional groups that may enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes:

- Fluorobenzene ring : Enhances lipophilicity and stability.

- Sulfonamide group : Known for its ability to form hydrogen bonds with enzymes.

- Benzoic acid moiety : Contributes to acidity and potential interactions with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H12FNO4S |

| IUPAC Name | 3-[(4-fluorophenyl)sulfonylamino]-4-methylbenzoic acid |

| Molecular Weight | 295.31 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group can inhibit enzyme activity by forming hydrogen bonds at the active site. Additionally, the fluorobenzene ring may enhance binding affinity and selectivity.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : It may influence pathways such as PI3K/AKT, which are critical in cancer biology.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research indicates that sulfonamide compounds exhibit significant inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. For instance, studies have shown that modifications to the sulfonamide group can enhance inhibitory potency against these enzymes, suggesting that this compound may follow similar trends .

- Anti-inflammatory Potential : The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce pro-inflammatory cytokine levels in macrophages, indicating potential therapeutic applications in inflammatory diseases .

- Antimicrobial Activity : Preliminary investigations have suggested that this compound may possess antimicrobial properties, making it a candidate for further exploration in developing new antibiotics.

Table 2: Summary of Biological Activities

Comparative Analysis with Similar Compounds

When compared to other sulfonamide derivatives, this compound exhibits unique properties due to its specific structural components.

Table 3: Comparison with Similar Compounds

| Compound Name | Key Features |

|---|---|

| 3-Ethyl-6-[(4-fluorophenyl)sulfonyl]amino-2-methylbenzoic acid | Similar sulfonamide structure |

| 2-(4-Fluorobenzenesulfonamido)-3-methylbutanoic acid | Different alkyl substitution affecting activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Fluorobenzenesulfonamido)-4-methylbenzoic acid, and how do reaction conditions affect yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-methylbenzoic acid derivatives using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Coupling : Reacting the sulfonyl chloride with the amine group of the benzoic acid precursor at 0–5°C to minimize side reactions.

- Purification : Recrystallization from ethanol-water mixtures improves purity (yield: ~65–75%) .

- Challenges : Competing hydrolysis of the sulfonyl chloride requires strict anhydrous conditions. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction progression .

Q. How does the solubility profile of this compound vary across organic solvents, and which thermodynamic models best predict its solubility?

- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) and lowest in alkanes. Experimental data for analogous 4-methylbenzoic acid derivatives show:

- Temperature Dependence : The Modified Apelblat equation (parameters: A = 11.717, B = 1729.0, C = 3.2722) accurately predicts solubility in acetic acid (mean deviation: 2.75%) .

- Model Comparison : The Wilson and UNIQUAC models correlate solubility in isobutyl acetate with deviations <6% .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- LC-MS/MS : Negative-ion mode (m/z 322.1 [M-H]⁻) with C18 columns (acetonitrile/0.1% formic acid) resolves degradation products .

- 1H/13C NMR : Key signals include δ 8.2 ppm (aromatic H adjacent to sulfonamide) and δ 170 ppm (carboxylic acid C=O) .

- Purity Check : HPLC (UV detection at 254 nm) with >98% purity threshold .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction using SHELXL be optimized for resolving structural ambiguities in sulfonamide-containing benzoic acids?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) datasets at 100 K reduce thermal motion artifacts. Use Mo-Kα radiation (λ = 0.71073 Å) for sulfonamide S and O atoms .

- Refinement : SHELXL’s restraints for anisotropic displacement parameters (ADPs) improve convergence. The R-factor should be <0.04 for reliable torsional angle analysis of the fluorobenzenesulfonamido group .

- Validation : PLATON checks for missed symmetry and hydrogen bonding networks (e.g., O-H···O=S interactions) .

Q. What strategies resolve contradictions between computational predictions and experimental data in the compound's interaction with biological targets?

- Methodological Answer :

- Docking vs. ITC : Molecular docking (AutoDock Vina) may overestimate binding affinity due to rigid-body assumptions. Validate with isothermal titration calorimetry (ITC) to measure ΔG and ΔH directly .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to account for protein flexibility. Compare RMSD plots with crystallographic B-factors to identify dynamic binding pockets .

Q. How do pH and ionic strength affect the compound's stability in aqueous solutions, and what degradation products are formed under accelerated conditions?

- Methodological Answer :

- Stability Studies : Use USP buffers (pH 1.2–7.4) at 37°C. LC-MS identifies hydrolysis products (e.g., 4-methylbenzoic acid and 4-fluorobenzenesulfonamide) after 14 days .

- Kinetics : Pseudo-first-order degradation constants (kobs) increase at pH >6 due to deprotonation of the carboxylic acid group .

Q. What crystallographic parameters are critical for refining the torsional angles of the fluorobenzenesulfonamido group in this compound?

- Methodological Answer :

- Torsion Restraints : Apply SHELXL’s DFIX and DANG restraints for C-S-N-C dihedrals to prevent overfitting. Target σ = 0.01° for convergence .

- Electron Density Maps : Check for positive/negative peaks (>4σ) near the sulfonamide group using Fo-Fc maps. Anisotropic refinement of sulfur and fluorine atoms reduces model bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.